1,2-Dibromoethyl acetate

Descripción

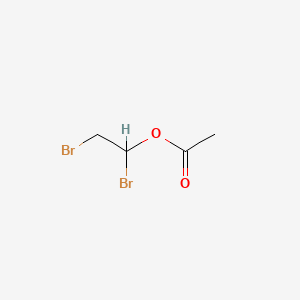

1,2-Dibromoethyl acetate (CAS No. 24442-57-7) is a brominated organic compound with the molecular formula C₄H₆Br₂O₂. Structurally, it consists of a two-carbon chain with bromine atoms at positions 1 and 2 and an acetyloxy group (-OAc) at position 1 (Figure 1). This compound is commercially available through suppliers like Biopharmacule Speciality Chemicals and is listed in chemical catalogs as a specialty intermediate .

The acetyloxy group enhances solubility in polar aprotic solvents compared to non-acetylated analogs, making it a versatile intermediate in pharmaceuticals or agrochemicals .

Propiedades

IUPAC Name |

1,2-dibromoethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2O2/c1-3(7)8-4(6)2-5/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXPDRIMBYCEVCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066990 | |

| Record name | Ethanol, 1,2-dibromo-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24442-57-7 | |

| Record name | Ethanol, 1,2-dibromo-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24442-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromoethyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024442577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 1,2-dibromo-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 1,2-dibromo-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromoethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIBROMOETHYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPD6FF59X8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DIBROMOETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6092 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Métodos De Preparación

Reaction Protocol

In a typical procedure, vinyl acetate is dissolved in tetrachloromethane (CCl<sub>4</sub>) and treated with bromine (Br<sub>2</sub>) at controlled temperatures. The reaction proceeds via a bromonium ion intermediate, facilitating anti-addition of bromine atoms to the double bond. The exothermic nature of the reaction necessitates gradual bromine addition to prevent runaway side reactions.

Key Conditions:

Mechanistic Insights

The reaction follows a two-step electrophilic addition mechanism:

-

Bromonium Ion Formation: Bromine attacks the electron-rich double bond of vinyl acetate, forming a cyclic bromonium ion.

-

Nucleophilic Opening: The bromide ion (Br<sup>−</sup>) opens the bromonium ion, resulting in anti-addition of bromine atoms.

This pathway ensures high regioselectivity, with no observed formation of regioisomers or elimination byproducts.

Advantages and Limitations

-

Advantages:

-

High yield (quantitative conversion).

-

Minimal purification required due to lack of side products.

-

-

Limitations:

-

Use of toxic CCl<sub>4</sub>, which raises environmental and safety concerns.

-

Handling liquid bromine necessitates specialized equipment.

-

Dibromination Using N-Bromosuccinimide (NBS) in Polar Solvents

Recent advancements have explored N-bromosuccinimide (NBS) as a safer alternative to elemental bromine. This method, adapted from protocols for aryl-substituted dibromoethanes, employs NBS in dichloroethane (DCE) or acetonitrile under nitrogen atmosphere.

Reaction Protocol

A mixture of vinyl acetate and NBS (molar ratio 1:2–5) is heated in DCE at 80–120°C for 12–48 hours. The reaction proceeds via a radical mechanism, initiated by trace impurities or light.

Key Conditions:

Mechanistic Insights

NBS undergoes homolytic cleavage under thermal conditions, generating bromine radicals. These radicals abstract hydrogen from the ethyl group of vinyl acetate, forming a carbon-centered radical that subsequently reacts with NBS to introduce bromine atoms. The process repeats to achieve dibromination.

Advantages and Limitations

-

Advantages:

-

Avoids handling hazardous Br<sub>2</sub>.

-

Compatible with diverse solvents (acetonitrile, DCE).

-

-

Limitations:

-

Moderate yields due to competing side reactions (e.g., allylic bromination).

-

Extended reaction times (up to 48 hours).

-

Comparative Analysis of Synthetic Methods

Emerging Methodologies and Innovations

Photocatalytic Bromination

Preliminary studies suggest that visible-light-mediated bromination using NBS and catalytic eosin Y could enhance reaction efficiency. This approach minimizes thermal degradation and accelerates radical initiation.

Solvent-Free Approaches

Recent patents describe solvent-free bromination using solid-supported NBS, reducing waste generation. However, yields remain suboptimal (30–35%) for this compound.

Industrial-Scale Considerations

Process Optimization

Análisis De Reacciones Químicas

1,2-Dibromoethyl acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different products.

Reduction Reactions: The compound can be reduced to form ethyl acetate or other derivatives depending on the reducing agent used.

Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.

Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, lithium aluminum hydride (LiAlH4) for reduction, and strong bases like potassium tert-butoxide (KOtBu) for elimination reactions .

Aplicaciones Científicas De Investigación

Organic Synthesis

1,2-Dibromoethyl acetate serves as an important intermediate in the synthesis of various organic compounds. It participates in several types of reactions:

- Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as hydroxide ions or amines.

- Reduction Reactions: It can be reduced to form ethyl acetate or other derivatives.

- Elimination Reactions: Under specific conditions, it can undergo elimination to yield alkenes.

Data Table: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution | Replacement of bromine with nucleophiles | Alcohols, amines |

| Reduction | Conversion to ethyl acetate or related compounds | Ethyl acetate |

| Elimination | Formation of alkenes | Various alkenes |

Research indicates that this compound exhibits potential biological activities due to its electrophilic nature. The bromine atoms can react with nucleophiles in biological systems, leading to various effects. Studies have suggested its potential use in drug development, particularly as a reagent in pharmaceutical synthesis.

Toxicological Profile:

- Inhalation Effects: Acute exposure can lead to pulmonary edema and respiratory toxicity.

- Gastrointestinal Effects: Ingestion may cause ulceration and gastrointestinal distress.

- Reproductive and Developmental Effects: Animal studies indicate potential fertility issues and developmental anomalies in offspring following maternal exposure .

Industrial Applications

This compound is utilized in various industrial processes:

- Polymer Production: It is used as a monomer or intermediate in the production of polymers and resins.

- Chemical Manufacturing: Acts as a reagent for synthesizing other industrial chemicals.

- Agriculture: Investigated for potential applications in agrochemicals due to its reactivity .

Case Study 1: Synthesis of Hantzsch Pyrrole

A notable application of this compound is its use in the Hantzsch pyrrole synthesis. In this process, it has been shown to yield good results when combined with other brominated compounds like 2-bromobutanal, demonstrating its utility in complex organic syntheses .

Research has focused on exploring the interactions of this compound with biomolecules. Its reactivity allows it to potentially inhibit certain enzymes involved in metabolic pathways, making it a candidate for further investigation in drug development .

Mecanismo De Acción

The mechanism of action of 1,2-dibromoethyl acetate involves its reactivity with nucleophiles due to the presence of electrophilic bromine atoms. These bromine atoms can be displaced by nucleophiles, leading to the formation of various products. The compound can also undergo reduction and elimination reactions, contributing to its versatility in chemical syntheses .

Comparación Con Compuestos Similares

1,2-Dibromoethane (CAS No. 106-93-4)

- Structure : Simplest dibromoalkane (Br-CH₂-CH₂-Br).

- Molecular Weight : 187.86 g/mol (vs. 273.91 g/mol for 1,2-dibromoethyl acetate).

- Reactivity: Lacks the acetyloxy group, making it more volatile and less polar. It is a known fumigant and precursor in crosslinking reactions.

- Toxicity: Classified as a carcinogen and reproductive toxin, with high acute toxicity via inhalation and dermal exposure . In contrast, this compound’s toxicity profile is less documented, but its ester group may reduce volatility and inhalation risks compared to 1,2-dibromoethane.

- Environmental Fate: 1,2-Dibromoethane has moderate water solubility (4.3 g/L) and a logP of 1.96, indicating some mobility in aquatic environments. No direct data exists for this compound, but its higher molecular weight and ester group likely increase hydrophobicity (predicted logP ~2.5–3.0) .

(1,2-Dibromoethyl)benzene (CAS No. 93-52-7)

- Structure : Benzene ring attached to a 1,2-dibromoethyl group.

- Molecular Weight : 263.96 g/mol.

- Reactivity : The aromatic ring stabilizes the dibromoethyl group, enabling electrophilic substitution reactions. Unlike this compound, this compound is used in synthesizing styrene derivatives or brominated flame retardants.

1,2-Dibromo-1-ethoxyethane (CAS No. 29874-08-6)

- Structure : Ethoxy group (-OEt) replaces the acetyloxy group in this compound.

- Reactivity : The ether linkage is less reactive toward hydrolysis than the ester group in this compound. This makes 1,2-dibromo-1-ethoxyethane more stable under basic conditions but less amenable to nucleophilic acyl substitution.

- Applications: Primarily serves as a solvent or intermediate in Grignard reactions. Its ether group improves miscibility with non-polar solvents compared to the acetate analog .

Actividad Biológica

Overview

1,2-Dibromoethyl acetate (C4H6Br2O2) is an organic compound that serves as a versatile reagent in organic synthesis and has garnered attention for its potential biological activities. This compound is characterized by the substitution of two hydrogen atoms in the ethyl group of ethyl acetate with bromine atoms, resulting in a reactive molecule that can interact with various biological systems.

This compound can be synthesized through the bromination of vinyl acetate using brominating agents such as Br2. The reaction conditions are crucial for ensuring selective bromination. The compound exhibits a range of chemical reactivity, including:

- Substitution Reactions : The bromine atoms can be replaced by nucleophiles (e.g., hydroxide ions or amines).

- Reduction Reactions : It can be reduced to form ethyl acetate or other derivatives.

- Elimination Reactions : Under certain conditions, it can undergo elimination to form alkenes.

The biological activity of this compound is primarily attributed to its electrophilic bromine atoms, which can react with nucleophiles in biological systems. This reactivity allows the compound to interact with biomolecules, potentially leading to various biological effects.

Toxicological Profile

Research indicates that this compound exhibits significant toxicity in various biological models. Key findings include:

- Inhalation Studies : Acute inhalation exposure in rats resulted in pulmonary edema and congestion, indicating respiratory toxicity .

- Gastrointestinal Effects : Ingestion has been associated with oral and pharyngeal ulceration, vomiting, and diarrhea .

- Reproductive Effects : Studies have shown decreased sperm counts and fertility issues in laboratory animals exposed to the compound .

- Developmental Effects : Skeletal anomalies were observed in offspring following maternal exposure during gestation .

Study on Inhalation Toxicity

A study conducted on rats exposed to varying concentrations of this compound demonstrated dose-related pulmonary effects. The results indicated significant respiratory distress at higher exposure levels, supporting the compound's classification as a respiratory irritant.

| Exposure Level (ppm) | Observed Effect |

|---|---|

| 0.1 | Mild irritation |

| 0.5 | Moderate pulmonary edema |

| 1.0 | Severe congestion and edema |

Reproductive Toxicity Assessment

In a reproductive toxicity assessment involving male rats, exposure to this compound resulted in:

- Decreased sperm motility

- Increased abnormal sperm morphology

- Testicular atrophy after chronic exposure

These findings highlight the potential reproductive hazards associated with this compound.

Applications in Research

This compound is utilized as a reagent in various chemical syntheses, including the Feist-Benary condensation reactions for producing furans . Its reactivity makes it a valuable tool in organic chemistry, although its biological implications necessitate careful handling and consideration of safety protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.